molecular formula C7H16N2O2 B2896057 (R)-3-Tert-butoxy-2-aminopropanamide CAS No. 323587-47-9

(R)-3-Tert-butoxy-2-aminopropanamide

Cat. No. B2896057
M. Wt: 160.217
InChI Key: DYKUPODEPSGZQP-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Tert-butoxy-2-aminopropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a chiral building block that can be used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials.

Scientific Research Applications

Anticancer Agent Development

A series of functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, were synthesized and evaluated for in vitro cytotoxicity against human cancer cell lines. Certain compounds demonstrated significant cytotoxicity in ovarian and oral cancers, suggesting potential utility in designing new anticancer agents Vivek Kumar et al., 2009.

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, derived from (R)-3-Tert-butoxy-2-aminopropanamide, serve as versatile intermediates for the asymmetric synthesis of a wide range of amines. This methodology allows for the efficient synthesis of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines J. Ellman et al., 2002.

Chiral Phosphine Ligands for Catalysis

The synthesis of rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes was reported. These ligands, derived from (R)-tert-butylmethylphosphine-boranes, exhibited excellent enantioselectivities and high catalytic activities in the hydrogenation process, underscoring their potential in the efficient preparation of chiral pharmaceutical ingredients T. Imamoto et al., 2012.

properties

IUPAC Name

(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H2,9,10)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKUPODEPSGZQP-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Ser(tBu)-NH2

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